7,8-Dihydroxyflavone

説明

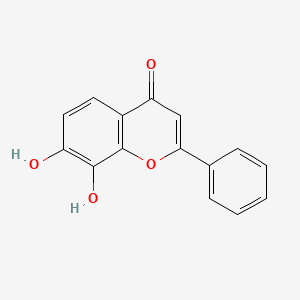

7,8-Dihydroxyflavone is a naturally occurring flavonoid that is found in various plants, including Citrus species, and is a type of polyphenol known for its biological activities. This molecule has received increasing attention in recent years due to its potential as a therapeutic agent in a range of conditions, including neurodegenerative diseases, cardiovascular disease, and cancer.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7,8-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCYGNDCWFKTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191568 | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; Bland aroma | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble, Very slightly soluble (in ethanol) | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38183-03-8 | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38183-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-dihydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADB6MA8ZV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7,8-Dihydroxyflavone as a TrkB Agonist: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-dihydroxyflavone (7,8-DHF) is a naturally occurring flavonoid that has emerged as a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3][4] Due to its ability to cross the blood-brain barrier, 7,8-DHF has garnered significant interest as a therapeutic agent for a range of neurological and psychiatric disorders where BDNF/TrkB signaling is implicated.[1][3][5] This technical guide provides an in-depth overview of the mechanism of action of 7,8-DHF, focusing on its interaction with the TrkB receptor and the subsequent activation of downstream signaling cascades. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising neurotrophic compound.

Core Mechanism of Action: TrkB Receptor Activation

The neurotrophic effects of 7,8-DHF are primarily mediated through its direct interaction with and activation of the TrkB receptor.[1][2][4] Unlike its endogenous ligand BDNF, 7,8-DHF is a small molecule that can be administered systemically and effectively penetrate the central nervous system.[3][5]

Binding and Dimerization

7,8-DHF binds to the extracellular domain (ECD) of the TrkB receptor.[2] This binding event is crucial for initiating the downstream signaling cascade. Upon binding, 7,8-DHF promotes the homodimerization of TrkB receptors, a critical conformational change that is a prerequisite for receptor activation.[2][6]

Autophosphorylation

The dimerization of TrkB receptors induced by 7,8-DHF triggers the intrinsic tyrosine kinase activity of the intracellular domain. This leads to the autophosphorylation of specific tyrosine residues within the kinase domain, serving as docking sites for various intracellular signaling proteins.[2][6]

Downstream Signaling Pathways

The activation of TrkB by 7,8-DHF initiates several key intracellular signaling pathways that are fundamental to its neuroprotective and neurotrophic effects. The two major pathways are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][7][8]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical downstream effector of TrkB activation by 7,8-DHF. This pathway is centrally involved in promoting cell survival and inhibiting apoptosis.[7][8] Activated TrkB recruits and activates PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets that regulate cell survival, growth, and proliferation.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade activated by 7,8-DHF-mediated TrkB stimulation. This pathway plays a significant role in neuronal differentiation, synaptic plasticity, and cell survival.[1][3] Upon TrkB activation, a cascade of protein kinases is initiated, culminating in the phosphorylation and activation of ERK. Activated ERK translocates to the nucleus to regulate the expression of genes involved in neuronal function and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of 7,8-DHF with the TrkB receptor and its effects in various experimental models.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | ~320 nM | In vitro (TrkB ECD) | [1] |

| Binding Affinity (Kd) | ~10 nM | In vitro (TrkB ECD) | [9] |

| Parameter | Concentration/Dose | Cell Type/Animal Model | Effect | Reference |

| In Vitro EC50 (Neuronal Survival) | Not explicitly stated, but protective at 500 nM | Primary Hippocampal Neurons | Protection against glutamate-induced apoptosis | [1] |

| In Vitro Concentration (TrkB Phosphorylation) | 250 nM - 500 nM | Primary Hippocampal and Cortical Neurons | Induces TrkB phosphorylation | [10] |

| In Vitro Concentration (Neuronal Protection) | 0.25 - 1 µM | Primary neurons (Oxygen-Glucose Deprivation model) | Increased cell viability and reduced apoptosis | [2][11] |

| In Vivo Dose (TrkB Activation) | 5 mg/kg (i.p.) | Mice | Activates TrkB in the brain | [1][12] |

| In Vivo Dose (Neuroprotection) | 5 - 20 mg/kg (i.p.) | Mouse models of TBI and Parkinson's Disease | Attenuates neuronal damage and functional deficits | [13][14] |

| In Vivo Dose (Cognitive Enhancement) | 5 mg/kg (oral) | Tg2576 mouse model of Alzheimer's Disease | Improves spatial memory | [15] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

TrkB Phosphorylation Assay (Western Blot)

Objective: To determine the ability of 7,8-DHF to induce the phosphorylation of the TrkB receptor in cultured cells.

Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., PC12, NIH/3T3-TrkB, or primary neurons) at a density that will result in 70-80% confluency on the day of the experiment.[6]

-

Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.[6]

-

Treat the cells with varying concentrations of 7,8-DHF (e.g., 0, 100, 250, 500 nM) for a specified time (e.g., 15-30 minutes). Include a positive control (e.g., BDNF) and a vehicle control (e.g., DMSO).[1]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[6]

-

To normalize for protein loading, the membrane can be stripped and re-probed for total TrkB and a loading control like β-actin.[6]

-

Cell-Based TrkB Agonist Screening Assay

Objective: To identify and characterize small molecule agonists of the TrkB receptor based on their ability to promote cell survival.

Protocol:

-

Cell Seeding:

-

Seed a TrkB-expressing cell line (e.g., T48 cells) in a 96-well plate at a density of 10,000 cells/well.[1]

-

-

Compound Treatment:

-

Pre-treat the cells with test compounds (e.g., 7,8-DHF and other flavonoids) at a desired concentration (e.g., 10 µM) for 30 minutes.[1]

-

-

Induction of Apoptosis:

-

Induce apoptosis by adding an apoptotic agent (e.g., staurosporine) to the wells.

-

-

Assessment of Cell Viability:

-

After a suitable incubation period, assess cell viability using a colorimetric assay such as the CCK-8 assay or by quantifying apoptosis using methods like TUNEL staining.[2]

-

In Vitro [3H]this compound Binding Assay

Objective: To determine the direct binding of 7,8-DHF to the TrkB receptor.

Protocol:

-

Protein Purification:

-

Purify the extracellular domain (ECD) of the TrkB receptor.

-

-

Binding Reaction:

-

Incubate purified TrkB ECD with radiolabeled [3H]this compound in a suitable binding buffer.

-

Include control groups with no protein and with a non-specific protein to determine background and non-specific binding.

-

-

Separation of Bound and Free Ligand:

-

Separate the protein-bound [3H]7,8-DHF from the free ligand using a filter binding assay.

-

-

Quantification:

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Perform Scatchard analysis to determine the dissociation constant (Kd).[1]

-

TUNEL Assay for Neuronal Apoptosis

Objective: To assess the neuroprotective effect of 7,8-DHF by quantifying apoptosis in neuronal cells.

Protocol:

-

Cell/Tissue Preparation:

-

Culture primary neurons on coverslips or prepare brain tissue sections.

-

Treat the cells/animals with 7,8-DHF and an apoptosis-inducing agent (e.g., glutamate or oxygen-glucose deprivation) or injury model.[2]

-

-

Fixation and Permeabilization:

-

Fix the cells/tissue with 4% paraformaldehyde.

-

Permeabilize the cells/tissue with a detergent-based solution.[16]

-

-

TUNEL Reaction:

-

Incubate the samples with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescein-dUTP).[17]

-

-

Visualization and Quantification:

Visualizations

Signaling Pathways of 7,8-DHF-Mediated TrkB Activation

Caption: 7,8-DHF binds to TrkB, inducing dimerization, autophosphorylation, and activation of PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow for Assessing 7,8-DHF Activitydot

References

- 1. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fully human agonist antibodies to TrkB using autocrine cell-based selection from a combinatorial antibody library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound, a small-molecule TrkB agonist, on emotional learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic this compound in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peerj.com [peerj.com]

- 12. Effect of this compound, a Small-Molecule TrkB Agonist, on Emotional Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The TrkB agonist, this compound, impairs fracture healing in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TrkB activation by 7, 8-dihydroxyflavone increases synapse AMPA subunits and ameliorates spatial memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

7,8-Dihydroxyflavone: From Discovery to Natural Occurrence - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydroxyflavone (7,8-DHF), a member of the flavonoid family, has emerged as a molecule of significant interest in the field of neuroscience and drug development. Initially identified as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), 7,8-DHF has demonstrated remarkable neurotrophic and neuroprotective properties in a variety of preclinical models. This technical guide provides an in-depth overview of the discovery of 7,8-DHF as a TrkB agonist, its natural sources, and the signaling pathways it modulates. Detailed experimental protocols from seminal studies are provided, along with quantitative data presented in structured tables for ease of comparison. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Discovery of this compound as a TrkB Agonist

The identification of this compound as a small molecule TrkB agonist was a pivotal moment in the quest for therapeutic agents that could mimic the beneficial effects of BDNF. The therapeutic potential of BDNF itself is limited by its poor pharmacokinetic profile, including a short half-life and inability to cross the blood-brain barrier.

In 2010, a landmark study by Jang and colleagues published in the Proceedings of the National Academy of Sciences (PNAS) reported the discovery of 7,8-DHF as a high-affinity TrkB agonist.[1][2] This discovery was the result of a cell-based screening assay designed to identify compounds that could activate the TrkB receptor.

The researchers demonstrated that 7,8-DHF binds to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation, thereby activating downstream signaling cascades.[1][3] This activation was shown to be selective for TrkB, as 7,8-DHF did not activate the related TrkA or TrkC receptors.[1] Subsequent studies have extensively validated these findings, establishing 7,8-DHF as a valuable tool for studying TrkB signaling and as a potential therapeutic lead for a range of neurological and psychiatric disorders.[4][5][6]

It is important to note that some recent studies have proposed an alternative mechanism of action for 7,8-DHF, suggesting it may also function as a direct inhibitor of pyridoxal phosphatase (PDXP), leading to increased levels of bioactive vitamin B6 in the brain.[7] This highlights the complexity of its biological activity and warrants further investigation.

Key Scientists and Institutions:

-

Keqiang Ye and his research group at Emory University were instrumental in the discovery of 7,8-DHF as a TrkB agonist.[1][2]

First Chemical Synthesis

While the biological activity of this compound as a TrkB agonist was discovered in 2010, the molecule itself was known to chemists prior to this. The synthesis of flavones, the chemical class to which 7,8-DHF belongs, has a long history. One of the classical methods for flavone synthesis is the Allan-Robinson reaction , first reported in 1924.[1][4] This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride. While it is not definitively confirmed that the 1924 paper by Allan and Robinson describes the synthesis of 7,8-DHF itself, this method provides the foundational chemistry for its synthesis from appropriate precursors like pyrogallol derivatives.[1][2]

Natural Sources of this compound

This compound is a naturally occurring flavonoid found in a variety of plant species. Its presence in the plant kingdom suggests a potential role in traditional medicine and offers avenues for its extraction from natural sources.

Table 1: Natural Sources of this compound

| Plant Species | Family | Common Name | Part(s) of Plant |

| Godmania aesculifolia | Bignoniaceae | - | Leaves |

| Tridax procumbens | Asteraceae | Coatbuttons, Tridax daisy | Whole plant |

| Primula species | Primulaceae | Primrose | Leaves |

| Lepisorus ussuriensis | Polypodiaceae | - | Whole plant |

This table is a summary of reported natural sources. The concentration of 7,8-DHF can vary depending on the plant's growing conditions, age, and the extraction method used.

Extraction and Isolation

The extraction of flavonoids like 7,8-DHF from plant materials typically involves the use of polar solvents. General methodologies include:

-

Maceration: Soaking the dried and powdered plant material in a solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for an extended period.

-

Soxhlet Extraction: Continuous extraction of the plant material with a cycling solvent in a Soxhlet apparatus.

-

Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction.

-

Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and plant material, accelerating the extraction process.

Following extraction, the crude extract is typically subjected to various chromatographic techniques for the isolation and purification of 7,8-DHF. These techniques may include column chromatography on silica gel or Sephadex, followed by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound, as initially described, is the activation of the TrkB receptor and its downstream signaling pathways. This activation mimics the effects of BDNF.

TrkB Receptor Activation

Upon binding to the extracellular domain of TrkB, 7,8-DHF induces a conformational change that promotes the dimerization of two TrkB receptor molecules.[1] This dimerization brings the intracellular kinase domains into close proximity, facilitating their autophosphorylation on specific tyrosine residues.[1][3]

Downstream Signaling Cascades

The autophosphorylation of TrkB creates docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways:

-

PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[4]

-

MAPK/ERK Pathway: This cascade is involved in neuronal differentiation, neurite outgrowth, and synaptic plasticity.[5]

-

PLCγ1 Pathway: Activation of this pathway leads to the generation of second messengers that modulate intracellular calcium levels and activate Protein Kinase C (PKC).

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on this compound.

Table 2: Binding Affinity and Efficacy of this compound for TrkB

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | ~320 nM | Radioligand binding assay | [1] |

| EC50 for TrkB phosphorylation | ~100-500 nM | Western Blot | [1] |

Table 3: Neuroprotective Effects of this compound

| Experimental Model | Endpoint | Concentration/Dose | Effect | Reference |

| Glutamate-induced apoptosis in primary cortical neurons | Cell Viability | 500 nM | Significant protection | [1] |

| MPTP model of Parkinson's disease (in vivo) | Tyrosine Hydroxylase levels | 5 mg/kg, i.p. | Significant preservation | [1] |

| Stroke model (MCAO) (in vivo) | Infarct Volume | 5 mg/kg, i.p. | Significant reduction | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of this compound as a TrkB agonist, primarily based on the work of Jang et al. (2010).

Cell Culture and Treatment

-

Cell Lines: HEK293T cells for transfection experiments and primary cortical neurons from embryonic day 17 (E17) mouse embryos.

-

Culture Conditions: HEK293T cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Primary neurons were cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Treatment: Cells were treated with this compound (dissolved in DMSO) at the indicated concentrations and for the specified durations. Control cells were treated with vehicle (DMSO).

TrkB Dimerization Assay

-

Co-transfect HEK293T cells with plasmids encoding GST-tagged TrkB and HA-tagged TrkB.

-

After 48 hours, treat the cells with 7,8-DHF (e.g., 500 nM) or BDNF (positive control) for 30 minutes.

-

Lyse the cells and perform a pull-down assay using glutathione-Sepharose beads to capture GST-TrkB.

-

Elute the protein complexes and analyze the presence of co-precipitated HA-TrkB by Western blotting using an anti-HA antibody.

Western Blotting for TrkB Phosphorylation

-

Treat primary cortical neurons or transfected cells with 7,8-DHF for various times or at different concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against phospho-TrkB (e.g., pY816).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip and re-probe the membrane with an antibody for total TrkB as a loading control.

Neuronal Apoptosis Assay

-

Plate primary cortical neurons in 96-well plates.

-

Pre-treat the neurons with 7,8-DHF for 30 minutes.

-

Induce apoptosis by adding glutamate (e.g., 100 µM) for 16-24 hours.

-

Assess cell viability using an MTT assay or quantify apoptosis by TUNEL staining or by measuring caspase-3 activity using a fluorometric substrate.

Conclusion

The discovery of this compound as a selective TrkB agonist represents a significant advancement in the development of therapeutics for neurological and psychiatric disorders. Its ability to mimic the neurotrophic effects of BDNF, coupled with its favorable pharmacokinetic properties, makes it a highly attractive lead compound. This technical guide has provided a comprehensive overview of its discovery, natural sources, and mechanism of action, supplemented with detailed experimental protocols and quantitative data to aid researchers in this field. The ongoing investigation into its precise molecular interactions and the exploration of its full therapeutic potential will undoubtedly continue to be an exciting area of research.

References

- 1. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Allan-Robinson Reaction [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]

7,8-Dihydroxyflavon: Ein technischer Leitfaden zu einem potenten Brain-Derived Neurotrophic Factor (BDNF)-Mimetikum

Für: Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung

Zusammenfassung: 7,8-Dihydroxyflavon (7,8-DHF), ein natürlich vorkommendes Flavonoid, hat sich als potenter und selektiver Agonist des Tropomyosin-Rezeptor-Kinase-B-(TrkB)-Rezeptors, des primären Rezeptors für den Brain-Derived Neurotrophic Factor (BDNF), erwiesen. Aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und die BDNF-Signalgebung nachzuahmen, ist 7,8-DHF ein vielversprechender therapeutischer Kandidat für eine Reihe von neurologischen und psychiatrischen Erkrankungen. Dieses Dokument bietet einen detaillierten technischen Überblick über 7,8-DHF, einschließlich seines Wirkmechanismus, quantitativer Daten zu seiner Wirksamkeit, detaillierter experimenteller Protokolle und einer Visualisierung der beteiligten Signalwege.

Einleitung

Der aus dem Gehirn stammende neurotrophe Faktor (BDNF) spielt eine entscheidende Rolle für das Überleben, die Differenzierung und die synaptische Plastizität von Neuronen.[1] Eine beeinträchtigte BDNF-Signalgebung wird mit der Pathophysiologie verschiedener neurodegenerativer und psychiatrischer Erkrankungen in Verbindung gebracht, darunter die Alzheimer-Krankheit, die Parkinson-Krankheit und Depressionen.[2] Die direkte therapeutische Anwendung von BDNF ist jedoch durch seine schlechte Pharmakokinetik und seine Unfähigkeit, die Blut-Hirn-Schranke zu überwinden, begrenzt.[1][3] 7,8-Dihydroxyflavon (7,8-DHF) umgeht diese Einschränkungen, indem es als niedermolekulares Mimetikum fungiert, das den TrkB-Rezeptor direkt aktiviert.[1][4]

Wirkmechanismus

7,8-DHF bindet an die extrazelluläre Domäne des TrkB-Rezeptors, was dessen Dimerisierung und Autophosphorylierung an spezifischen Tyrosinresten induziert.[1][4][5] Diese Aktivierung löst wichtige nachgeschaltete intrazelluläre Signalwege aus, vor allem den Phosphatidylinositol-3-Kinase-(PI3K)/Akt-Weg und den Mitogen-aktivierte-Protein-Kinase-(MAPK)/extrazellulär-signalregulierten Kinase-(ERK)-Weg.[2][3] Diese Signalwege sind für die Vermittlung der neuroprotektiven, synaptogenetischen und gedächtnisfördernden Wirkungen von BDNF von entscheidender Bedeutung.[2][6]

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst quantitative Daten zur Bindungsaffinität, Wirksamkeit und Pharmakokinetik von 7,8-DHF zusammen, die aus verschiedenen In-vitro- und In-vivo-Studien stammen.

Tabelle 1: Quantitative Analyse von 7,8-Dihydroxyflavon

| Parameter | Wert | Spezies/System | Referenz |

| Bindungsaffinität (Kd) | |||

| Dissoziationskonstante (Kd) für TrkB | ~320 nM | In-vitro-Bindungsassay mit [3H]7,8-DHF | [1][7] |

| Dissoziationskonstante (Kd) für TrkB | ~15.4 nM | Oberflächenplasmonenresonanz (SPR) | [1] |

| In-vitro-Wirksamkeit | |||

| Effektive Konzentration (EC50) für TrkB-Phosphorylierung | ~250 nM | Primäre Hippocampusneuronen | [4] |

| Konzentration zur Aktivierung von Akt und ERK | 500 nM | Hippocampusneuronen | [1][5] |

| Neuroprotektive Konzentration (gegen Glutamat-Toxizität) | 500 nM | Kortikale Neuronen | [1] |

| In-vivo-Wirksamkeit und Pharmakokinetik | |||

| Wirksame Dosis (i.p.) zur TrkB-Aktivierung im Gehirn | 5 mg/kg | Maus | [1][8] |

| Orale Bioverfügbarkeit | ~4.6% - 5% | Maus | [9][10] |

| Halbwertszeit (Plasma) | ~134 Minuten | Maus | [11][12] |

| Penetration der Blut-Hirn-Schranke | Ja | Maus, Ratte | [1][2][13] |

Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme, die mit der DOT-Sprache von Graphviz erstellt wurden, veranschaulichen die wichtigsten von 7,8-DHF aktivierten Signalwege und einen allgemeinen experimentellen Arbeitsablauf zur Untersuchung seiner Wirkungen.

Abbildung 1: Vereinfachter Signalweg der 7,8-DHF-vermittelten TrkB-Aktivierung.

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Untersuchung der Wirkungen von 7,8-DHF.

Detaillierte experimentelle Protokolle

Dieser Abschnitt enthält detaillierte Methoden für Schlüsselexperimente, die zur Untersuchung der Wirkungen von 7,8-DHF als BDNF-Mimetikum zitiert wurden.

Western Blot zur Analyse der TrkB-, Akt- und ERK-Phosphorylierung

Dieses Protokoll beschreibt den Nachweis der Phosphorylierung von TrkB, Akt und ERK in neuronalen Zellkulturen nach Behandlung mit 7,8-DHF.

Materialien:

-

Primäre neuronale Kulturen (z. B. kortikale oder hippocampale Neuronen)

-

7,8-Dihydroxyflavon (in DMSO gelöst)

-

Lysepuffer (z. B. RIPA-Puffer) mit Protease- und Phosphatase-Inhibitoren

-

BCA-Protein-Assay-Kit

-

SDS-PAGE-Gele und Laufpuffer

-

PVDF-Membran

-

Blockierpuffer (z. B. 5 % BSA in TBST)

-

Primärantikörper: anti-p-TrkB (z. B. Tyr816), anti-TrkB (total), anti-p-Akt (z. B. Ser473), anti-Akt (total), anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2 (total)

-

HRP-konjugierter Sekundärantikörper

-

Chemilumineszenz-Substrat und Bildgebungssystem

Verfahren:

-

Zellbehandlung: Kultivieren Sie primäre Neuronen bis zur gewünschten Konfluenz. Behandeln Sie die Zellen mit 7,8-DHF (z. B. 500 nM) für die angegebene Zeit (z. B. 15-30 Minuten).[1][5] Schließen Sie eine Vehikelkontrolle (DMSO) ein.

-

Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie auf Eis in Lysepuffer.

-

Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit dem BCA-Assay.

-

SDS-PAGE und Transfer: Laden Sie gleiche Mengen an Protein (z. B. 20-30 µg) auf ein SDS-PAGE-Gel. Trennen Sie die Proteine durch Elektrophorese und übertragen Sie sie auf eine PVDF-Membran.

-

Blockierung und Antikörperinkubation: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer. Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper (z. B. 1:1000-Verdünnung in Blockierpuffer).[14]

-

Sekundärantikörper und Detektion: Waschen Sie die Membran mit TBST und inkubieren Sie sie 1 Stunde lang bei Raumtemperatur mit dem HRP-konjugierten Sekundärantikörper (z. B. 1:5000-Verdünnung). Waschen Sie die Membran erneut und detektieren Sie das Signal mit einem Chemilumineszenz-Substrat.

-

Analyse: Quantifizieren Sie die Bandenintensitäten mit einer Bildanalysesoftware. Normalisieren Sie die phosphorylierten Proteinspiegel auf die Gesamtproteinspiegel.[15]

Immunfluoreszenzfärbung zur p-TrkB-Lokalisierung

Dieses Protokoll beschreibt die Visualisierung der TrkB-Phosphorylierung und -Lokalisierung in Neuronen.

Materialien:

-

Auf Deckgläsern kultivierte primäre Neuronen

-

4 % Paraformaldehyd (PFA) in PBS

-

Permeabilisierungspuffer (z. B. 0,25 % Triton X-100 in PBS)

-

Blockierlösung (z. B. 5 % Ziegenserum in PBS)

-

Primärantikörper: anti-p-TrkB (z. B. Tyr816)

-

Fluoreszenz-markierter Sekundärantikörper

-

DAPI (zur Kerngegenfärbung)

-

Eindeckmedium

-

Fluoreszenzmikroskop

Verfahren:

-

Zellbehandlung und Fixierung: Behandeln Sie die Neuronen wie oben beschrieben mit 7,8-DHF. Fixieren Sie die Zellen 15 Minuten lang bei Raumtemperatur mit 4 % PFA.

-

Permeabilisierung und Blockierung: Waschen Sie die Zellen mit PBS und permeabilisieren Sie sie 10 Minuten lang.[11] Blockieren Sie unspezifische Bindungsstellen 1 Stunde lang mit Blockierlösung.

-

Antikörperinkubation: Inkubieren Sie die Zellen über Nacht bei 4 °C mit dem primären anti-p-TrkB-Antikörper. Waschen Sie sie und inkubieren Sie sie 1 Stunde lang im Dunkeln bei Raumtemperatur mit dem fluoreszenz-markierten Sekundärantikörper.

-

Gegenfärbung und Eindeckung: Färben Sie die Zellkerne mit DAPI gegen. Decken Sie die Deckgläser auf Objektträger ein.

-

Bildgebung: Visualisieren Sie die Färbung mit einem Fluoreszenzmikroskop.

In-vivo-Tiermodell für Neuroprotektion

Dieses Protokoll beschreibt einen allgemeinen Ansatz zur Bewertung der neuroprotektiven Wirkungen von 7,8-DHF in einem Tiermodell für eine neurologische Erkrankung (z. B. Alzheimer-Krankheit).

Materialien:

-

Tiermodell (z. B. 5XFAD-Mäuse für Alzheimer) und Wildtyp-Kontrollen

-

7,8-Dihydroxyflavon

-

Vehikel (z. B. 60 % DMSO in Salzlösung)

-

Ausrüstung für die Verabreichung (z. B. i.p.-Injektion)

-

Ausrüstung für Verhaltenstests (z. B. Morris-Wasserlabyrinth)

-

Ausrüstung für die Gewebeentnahme und -verarbeitung

Verfahren:

-

Tiergruppen und Behandlung: Teilen Sie die Tiere in Gruppen ein (z. B. Wildtyp + Vehikel, 5XFAD + Vehikel, 5XFAD + 7,8-DHF). Verabreichen Sie 7,8-DHF (z. B. 5 mg/kg, i.p.) oder das Vehikel täglich über einen bestimmten Zeitraum (z. B. 4 Monate).[16]

-

Verhaltenstests: Führen Sie Verhaltenstests durch, um die kognitive Funktion zu bewerten (z. B. Morris-Wasserlabyrinth zur Beurteilung des räumlichen Gedächtnisses).

-

Gewebeentnahme: Euthanasieren Sie die Tiere am Ende des Behandlungszeitraums und entnehmen Sie die Gehirne.

-

Histologische und biochemische Analyse: Verarbeiten Sie das Gehirngewebe für die Immunohistochemie (z. B. zur Analyse von Aβ-Plaques und p-TrkB) und den Western Blot (zur Analyse der Signalprotein-Phosphorylierung), wie in den vorherigen Protokollen beschrieben.

Schlussfolgerung

7,8-Dihydroxyflavon stellt eine vielversprechende niedermolekulare therapeutische Strategie dar, die auf den TrkB-Signalweg abzielt. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und die neuroprotektiven Wirkungen von BDNF nachzuahmen, macht es zu einem wertvollen Werkzeug für die Forschung und die potenzielle Entwicklung von Medikamenten für eine Vielzahl von neurologischen Erkrankungen. Die in diesem Leitfaden zusammengefassten quantitativen Daten und detaillierten experimentellen Protokolle bieten eine solide Grundlage für weitere Untersuchungen der therapeutischen Wirksamkeit und des Wirkmechanismus von 7,8-DHF.

References

- 1. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. ptglab.com [ptglab.com]

- 12. This compound, a Tropomyosin-Kinase Related Receptor B Agonist, Produces Fast-Onset Antidepressant-Like Effects in Rats Exposed to Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. This compound Prevents Synaptic Loss and Memory Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

7,8-Dihydroxyflavone Signaling Pathways Downstream of TrkB Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-dihydroxyflavone (7,8-DHF), a naturally occurring flavonoid, has emerged as a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB). By mimicking the action of Brain-Derived Neurotrophic Factor (BDNF), 7,8-DHF crosses the blood-brain barrier and activates TrkB and its downstream signaling cascades, demonstrating significant therapeutic potential for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core signaling pathways activated by 7,8-DHF downstream of TrkB: the PI3K/Akt, MAPK/ERK, and PLCγ pathways. We present a synthesis of quantitative data from peer-reviewed studies, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate further research and drug development in this promising area.

Introduction: this compound as a TrkB Agonist

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Its therapeutic potential is, however, limited by its poor pharmacokinetic profile and inability to efficiently cross the blood-brain barrier. This compound (7,8-DHF) has been identified as a high-affinity TrkB agonist that effectively mimics BDNF's neurotrophic activities.[1][2] Upon binding to the extracellular domain of TrkB, 7,8-DHF induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][2] This activation has been shown to be neuroprotective in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and in models of stroke and traumatic brain injury.[1][3][4]

Core Signaling Pathways Downstream of TrkB Activation

The activation of TrkB by 7,8-DHF triggers three primary signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Phospholipase C gamma (PLCγ) pathway.[1][2] These pathways collectively regulate a wide array of cellular processes crucial for neuronal health and function.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and growth. Upon TrkB activation by 7,8-DHF, activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell survival. One key downstream effector is the B-cell lymphoma 2 (Bcl-2) family of proteins, where Akt phosphorylation can inactivate pro-apoptotic members like Bad.[3]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a crucial role in cell proliferation, differentiation, and synaptic plasticity. TrkB activation by 7,8-DHF leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small G-protein Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein), leading to the expression of genes involved in neuronal function and plasticity.[5][6]

The PLCγ Signaling Pathway

The PLCγ pathway is involved in the regulation of intracellular calcium levels and the activation of protein kinase C (PKC). Upon binding of 7,8-DHF, TrkB autophosphorylates on specific tyrosine residues, creating a docking site for PLCγ. Once recruited to the receptor, PLCγ is phosphorylated and activated. Activated PLCγ then hydrolyzes PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates PKC, which in turn phosphorylates various downstream targets to modulate neuronal activity and gene expression.

Quantitative Data on 7,8-DHF-Mediated TrkB Signaling

The following tables summarize quantitative data from various studies on the effects of 7,8-DHF on the phosphorylation of TrkB and its downstream effectors.

Table 1: Effect of 7,8-DHF on TrkB Phosphorylation

| Cell/Tissue Type | 7,8-DHF Concentration | Treatment Duration | Fold Change in p-TrkB (Mean ± SEM/SD) | p-value | Reference |

| Primary Cortical Neurons | 500 nM | 15 min | ~2.5-fold increase | p < 0.01 | [1] |

| 5XFAD Mouse Brain | 5 mg/kg/day (oral) | 3 months | Significantly increased | p < 0.01 | [7] |

| Mouse Amygdala | 5 mg/kg (i.p.) | 1 hour | Robust increase | Not specified | |

| Traumatic Brain Injury (Mouse) | 20 mg/kg (i.p.) | 4 days | 151% of vehicle | p = 0.04 |

Table 2: Effect of 7,8-DHF on Akt Phosphorylation

| Cell/Tissue Type | 7,8-DHF Concentration | Treatment Duration | Fold Change in p-Akt (Mean ± SEM/SD) | p-value | Reference |

| Primary Cortical Neurons | 500 nM | 15 min | ~2-fold increase | p < 0.05 | [1] |

| Traumatic Brain Injury (Mouse) | 20 mg/kg (i.p.) | 4 days | 198% of vehicle (Ser473) | p = 0.032 | |

| Traumatic Brain Injury (Mouse) | 20 mg/kg (i.p.) | 4 days | 220% of vehicle (Thr308) | p = 0.004 | |

| SH-SY5Y Cells | 5 µM | 8 hours | Significantly increased | p < 0.01 | [5] |

Table 3: Effect of 7,8-DHF on ERK Phosphorylation

| Cell/Tissue Type | 7,8-DHF Concentration | Treatment Duration | Fold Change in p-ERK (Mean ± SEM/SD) | p-value | Reference |

| Primary Cortical Neurons | 500 nM | 15 min | ~2.2-fold increase | p < 0.05 | [1] |

| Mouse Amygdala | 5 mg/kg (i.p.) | 1 hour | Robust increase | Not specified | [8] |

| SH-SY5Y Cells | 5 µM | 8 hours | Significantly increased | p < 0.01 | [5] |

| Axotomized Rat Retina | 5 mg/kg (i.p.) | 7 days | Significantly higher than vehicle | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 7,8-DHF-mediated TrkB signaling.

Western Blotting for Phosphorylated Proteins

This protocol is designed to detect the phosphorylation status of TrkB, Akt, and ERK in cell lysates or tissue homogenates following treatment with 7,8-DHF.

Materials:

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA (Bicinchoninic acid) or Bradford assay kit.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Transfer Buffer: Standard Tris-glycine buffer with methanol.

-

Membranes: PVDF (Polyvinylidene difluoride) or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Phospho-specific antibodies for TrkB (e.g., p-TrkB Y816, p-TrkB Y706), Akt (p-Akt Ser473), and ERK (p-ERK Thr202/Tyr204), and total protein antibodies for normalization.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Sample Preparation:

-

Treat cells or animals with 7,8-DHF or vehicle control for the desired time and concentration.

-

Lyse cells or homogenize tissues in ice-cold lysis buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

-

Immunoprecipitation (IP) of TrkB

This protocol is used to isolate TrkB from cell lysates to study its phosphorylation or interaction with other proteins following 7,8-DHF treatment.

Materials:

-

IP Lysis Buffer: Non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.

-

Primary Antibody: Anti-TrkB antibody.

-

Beads: Protein A/G agarose or magnetic beads.

-

Wash Buffer: IP lysis buffer or a modified version with lower detergent concentration.

-

Elution Buffer: Low pH buffer (e.g., glycine-HCl) or SDS-PAGE sample buffer.

Protocol:

-

Lysate Preparation:

-

Prepare cell lysates as described in the Western Blotting protocol using a non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-TrkB antibody for 1-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using phospho-specific TrkB antibodies or antibodies against interacting proteins.

-

In Vitro Cell Culture Model

This protocol describes the treatment of neuronal cell lines (e.g., SH-SY5Y) or primary neurons with 7,8-DHF to study its effects on TrkB signaling.

Materials:

-

Cell Culture Medium: Appropriate medium for the chosen cell type (e.g., DMEM/F12 for SH-SY5Y, Neurobasal for primary neurons) supplemented with serum and antibiotics.

-

7,8-DHF Stock Solution: Dissolve 7,8-DHF in DMSO to create a high-concentration stock solution.

-

Cell Culture Plates: 6-well or 12-well plates.

Protocol:

-

Cell Seeding:

-

Seed cells at an appropriate density in culture plates and allow them to adhere and grow.

-

-

Serum Starvation (Optional):

-

For some experiments, serum-starve the cells for 4-24 hours before treatment to reduce basal signaling activity.

-

-

7,8-DHF Treatment:

-

Dilute the 7,8-DHF stock solution in serum-free or complete medium to the desired final concentration.

-

Replace the existing medium with the 7,8-DHF-containing medium and incubate for the desired duration.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS and lyse them for downstream analysis (e.g., Western blotting, IP).

-

In Vivo Animal Model

This protocol outlines the administration of 7,8-DHF to rodents to investigate its effects on TrkB signaling in the brain.

Materials:

-

Animals: Mice (e.g., C57BL/6) or rats.

-

7,8-DHF Formulation: Dissolve 7,8-DHF in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., 17% DMSO in PBS) or oral gavage.[8]

-

Anesthesia and Surgical Tools (if applicable): For specific experimental models like traumatic brain injury.

-

Tissue Collection Tools: For brain dissection and homogenization.

Protocol:

-

Drug Administration:

-

Administer 7,8-DHF to the animals via the chosen route (e.g., i.p. injection at 5 mg/kg).[8]

-

-

Time Course:

-

Euthanize animals at different time points after 7,8-DHF administration to study the kinetics of TrkB signaling.

-

-

Tissue Harvesting and Processing:

-

Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

-

Homogenize the tissue in lysis buffer for subsequent biochemical analysis.

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the expression of genes downstream of TrkB signaling, such as BDNF itself (in a potential positive feedback loop), in response to 7,8-DHF treatment.

Materials:

-

RNA Extraction Kit: Commercially available kit for total RNA isolation.

-

Reverse Transcription Kit: For cDNA synthesis.

-

qPCR Master Mix: Containing SYBR Green or a probe-based detection system.

-

Primers: Specific primers for the target genes (e.g., BDNF) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Real-Time PCR System: Instrument for performing qPCR.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from 7,8-DHF-treated and control cells or tissues.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Set up the qPCR reaction with the master mix, primers, and cDNA.

-

Run the reaction on a real-time PCR system using an appropriate thermal cycling protocol.

-

-

Data Analysis:

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

-

Conclusion

This compound is a powerful tool for investigating the role of TrkB signaling in the central nervous system and holds significant promise as a therapeutic agent for various neurological disorders. A thorough understanding of its downstream signaling pathways—PI3K/Akt, MAPK/ERK, and PLCγ—is essential for advancing research and drug development. This technical guide provides a foundational resource for researchers in this field, offering a synthesis of current knowledge, quantitative data, and detailed experimental protocols to facilitate the design and execution of future studies. The continued exploration of 7,8-DHF and its signaling mechanisms will undoubtedly pave the way for novel therapeutic strategies to combat a range of debilitating brain disorders.

References

- 1. This compound exhibits therapeutic efficacy in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. pnas.org [pnas.org]

- 4. This compound, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective TrkB agonist with potent neurotrophic activities by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Neuroprotective Potential of 7,8-Dihydroxyflavone in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7,8-Dihydroxyflavone (7,8-DHF), a naturally occurring flavone, has emerged as a promising neuroprotective agent with significant therapeutic potential for a range of debilitating neurological disorders. As a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), 7,8-DHF mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neuronal survival, differentiation, and synaptic plasticity. Unlike BDNF, 7,8-DHF can cross the blood-brain barrier, making it a viable candidate for clinical development. This technical guide provides an in-depth overview of the neuroprotective properties of 7,8-DHF, its mechanism of action, a summary of preclinical findings in various neurological disease models, detailed experimental protocols, and a discussion of its future therapeutic prospects.

Introduction: The Promise of TrkB Agonism

The BDNF-TrkB signaling pathway is crucial for maintaining a healthy nervous system. Dysregulation of this pathway is implicated in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), stroke, and traumatic brain injury.[1][2] While recombinant BDNF has shown therapeutic potential, its poor pharmacokinetic profile, including its inability to cross the blood-brain barrier and short half-life, has limited its clinical utility.[1][2] 7,8-DHF circumvents these limitations by acting as a small-molecule TrkB agonist that is orally bioavailable and can penetrate the central nervous system.[3][4]

Mechanism of Action: Activating Pro-Survival Pathways

7,8-DHF exerts its neuroprotective effects primarily by binding to and activating the TrkB receptor, initiating a cascade of downstream signaling events that promote neuronal survival and function.[1][2] Upon binding, 7,8-DHF induces TrkB dimerization and autophosphorylation, leading to the activation of three major signaling pathways:

-

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: This pathway is a critical mediator of cell survival and is activated by 7,8-DHF to protect neurons from apoptosis.[5][6]

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: Activation of this pathway is involved in neuronal differentiation, growth, and synaptic plasticity.[7][8]

-

Phospholipase Cγ1 (PLCγ1) Pathway: This pathway plays a role in synaptic plasticity and neuronal function.[9]

Recent evidence also suggests that 7,8-DHF may possess antioxidant properties independent of TrkB activation, further contributing to its neuroprotective profile.[10]

Preclinical Efficacy in Neurological Disorder Models

Numerous preclinical studies have demonstrated the therapeutic potential of 7,8-DHF in various animal models of neurological diseases.

Alzheimer's Disease (AD)

In mouse models of AD, 7,8-DHF has been shown to:

-

Improve cognitive function and memory.[3]

-

Prevent synaptic loss and increase dendritic spine density.[11]

-

Restore TrkB signaling.[11]

Parkinson's Disease (PD)

In rodent models of PD, 7,8-DHF has demonstrated the ability to:

-

Protect dopaminergic neurons from degeneration.[6]

-

Improve motor function.

-

Activate TrkB signaling in the substantia nigra.[6]

Huntington's Disease (HD)

In a mouse model of HD, chronic administration of 7,8-DHF has been shown to:

-

Delay motor deficits.

-

Ameliorate cognitive impairments.

Amyotrophic Lateral Sclerosis (ALS)

In a mouse model of ALS, 7,8-DHF treatment has resulted in:

-

Improved motor performance.

-

Enhanced survival of lower motor neurons.

Stroke and Traumatic Brain Injury (TBI)

In models of ischemic stroke and TBI, 7,8-DHF has been found to:

-

Attenuate functional deficits.[5]

-

Promote neurogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on 7,8-DHF in various neurological disorder models.

Table 1: Alzheimer's Disease Models

| Animal Model | 7,8-DHF Dose & Administration | Duration | Key Quantitative Findings | Reference(s) |

| 5xFAD mice | 5 mg/kg, i.p. | 10 days | Reduced Aβ40 and Aβ42 levels. | [3] |

| 5xFAD mice | Not specified | 4 weeks | Increased spine density. | [3] |

| 5xFAD mice | Not specified | 2 months | Decreased cortical Aβ plaque deposition. | [11][12] |

Table 2: Parkinson's Disease Models

| Animal Model | 7,8-DHF Dose & Administration | Duration | Key Quantitative Findings | Reference(s) |

| 6-OHDA rat model | In drinking water | 4 weeks | Significantly improved dopamine-mediated behaviors. | [6] |

| MPTP mouse model | Not specified | Not specified | Protected against acute MPTP neurotoxicity. | [6] |

Table 3: Huntington's Disease Models

| Animal Model | 7,8-DHF Dose & Administration | Duration | Key Quantitative Findings | Reference(s) |

| R6/1 mice | 5 mg/kg/day, oral | 12 weeks | Delayed motor deficits as assessed by rotarod test. | [13] |

Table 4: Stroke and Traumatic Brain Injury Models

| Animal Model | 7,8-DHF Dose & Administration | Duration | Key Quantitative Findings | Reference(s) |

| Mouse model of TBI | 20 mg/kg, i.p. | Up to 28 days | Attenuated functional deficits and brain damage. | [5][14] |

| Mouse model of stroke | Not specified | Not specified | Decreased infarct volumes. | [1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of 7,8-DHF.

Animal Models and Drug Administration

-

Alzheimer's Disease: 5xFAD transgenic mice are commonly used, co-expressing human APP and PS1 with five familial AD mutations.[11]

-

Parkinson's Disease: Rodent models are often induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[6]

-

Huntington's Disease: The R6/1 transgenic mouse model is frequently utilized.[13]

-

Drug Administration: 7,8-DHF is typically dissolved in a vehicle such as DMSO and administered via intraperitoneal (i.p.) injection or orally.[13][15] Dosages commonly range from 5 mg/kg to 20 mg/kg.[15][16]

Behavioral Assessments

-

Motor Coordination (Rotarod Test):

-

Spatial Learning and Memory (Morris Water Maze):

-

A circular pool is filled with opaque water, and a hidden platform is submerged.[19][20]

-

Mice are trained over several days to find the hidden platform using distal cues.[19][21]

-

Parameters such as escape latency and path length are recorded.[19][21]

-

A probe trial is conducted with the platform removed to assess spatial memory.[19][21]

-

Molecular and Cellular Analyses

-

Western Blotting for TrkB Phosphorylation:

-

Brain tissue is homogenized and lysed.

-

Protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against total TrkB and phosphorylated TrkB (p-TrkB).

-

Following incubation with a secondary antibody, the protein bands are visualized and quantified.

-

-

Immunohistochemistry for Neuronal Markers:

-

Brain tissue is fixed, sectioned, and mounted on slides.[22][23]

-

Sections are incubated with primary antibodies against neuronal markers (e.g., NeuN) or other proteins of interest.[24][25]

-

A secondary antibody conjugated to a fluorescent or enzymatic label is applied.[22]

-

The staining is visualized using microscopy, and quantitative analysis can be performed.[22][26]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by 7,8-DHF and a general experimental workflow for its preclinical evaluation.

Caption: 7,8-DHF activates TrkB and its downstream signaling pathways.

Caption: General experimental workflow for preclinical studies of 7,8-DHF.

Future Directions and Conclusion

While preclinical studies have consistently demonstrated the neuroprotective efficacy of 7,8-DHF across a spectrum of neurological disorders, it is important to note that no human clinical trials have been conducted to date.[3] Future research should focus on translating these promising preclinical findings to the clinic. The development of prodrugs of 7,8-DHF with improved pharmacokinetic profiles is also an active area of investigation that may enhance its therapeutic potential.[4][27]

References

- 1. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. pnas.org [pnas.org]

- 5. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7,8-Dihydroxiflavone Protects Adult Rat Axotomized Retinal Ganglion Cells through MAPK/ERK and PI3K/AKT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]

- 9. peerj.com [peerj.com]

- 10. Antioxidant activity of this compound provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effects of this compound on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound enhances long-term spatial memory and alters brain volume in wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Low-dose this compound Administration After Status Epilepticus Prevents Epilepsy Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]

- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mmpc.org [mmpc.org]

- 21. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]

- 23. Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]

- 26. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]

- 27. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to 7,8-Dihydroxyflavone and its Therapeutic Potential

An In-depth Technical Guide to the Blood-Brain Barrier Permeability of 7,8-Dihydroxyflavone

For researchers, scientists, and drug development professionals, understanding the central nervous system (CNS) bioavailability of a therapeutic candidate is of paramount importance. This technical guide provides a comprehensive overview of the ability of this compound (7,8-DHF), a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), to cross the blood-brain barrier (BBB).

This compound (7,8-DHF) is a naturally occurring flavonoid that has garnered significant interest in the neuroscience community for its ability to mimic the effects of brain-derived neurotrophic factor (BDNF).[1][2][3] BDNF is a critical mediator of neuronal survival, differentiation, and synaptic plasticity.[1] However, its therapeutic application is limited by a poor pharmacokinetic profile and its inability to effectively cross the BBB.[4] 7,8-DHF circumvents these limitations as a low molecular weight compound that can be administered systemically to activate TrkB receptors in the brain.[2][4][5][6][7] Its potential has been demonstrated in various preclinical models of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and traumatic brain injury.[2][8][9][10]

Evidence for Blood-Brain Barrier Penetration

Multiple studies have confirmed that 7,8-DHF can penetrate the BBB following peripheral administration, such as intraperitoneal (i.p.) injection or oral gavage.[2][4][5][6][8][11][12] The primary evidence for its CNS penetration comes from direct pharmacokinetic measurements and indirect pharmacodynamic assessments of TrkB activation within the brain.

Pharmacokinetic Profile

Pharmacokinetic studies in rodents have provided quantitative data on the brain distribution of 7,8-DHF. While its oral bioavailability is modest, the compound and its active metabolites are readily detected in the brain.[3]

Table 1: Summary of Quantitative Pharmacokinetic Data for this compound

| Parameter | Value | Species/Model | Administration Route | Source |

| Oral Bioavailability | ~5% | Mouse | Oral Gavage | [12] |

| Oral Bioavailability (R13 Prodrug) | ~10.5% | Mouse | Oral Gavage | [13][14] |

| Plasma Half-life (T1/2) | ~134 minutes | Mouse | Oral Gavage (50 mg/kg) | [3][12] |

| Brain-to-Plasma Partition Coefficient (Right Hemisphere) | 8.6% | Neonatal Mouse | Intraperitoneal | [15][16][17] |

| Brain-to-Plasma Partition Coefficient (Left Hemisphere) | 9.9% | Neonatal Mouse | Intraperitoneal | [15][16][17] |

| Time to Maximum Concentration (Tmax) in Brain | 10 minutes | Mouse | Oral Gavage (50 mg/kg) | [3] |

| Maximum Concentration (Cmax) in Brain | 70 ng/g | Mouse | Oral Gavage (50 mg/kg) | [3] |

It is noteworthy that O-methylated metabolites of 7,8-DHF have also been detected in the brain and are known to activate the TrkB receptor, potentially contributing to the overall therapeutic effect.[3][16]

Pharmacodynamic Evidence

A substantial body of evidence for the BBB penetration of 7,8-DHF is derived from studies demonstrating its biological activity in the CNS after systemic administration. Intraperitoneal injection of 7,8-DHF has been shown to activate TrkB receptors in various brain regions, including the hippocampus, cortex, and amygdala.[5][8][11] This activation is confirmed by measuring the phosphorylation of TrkB and its downstream signaling proteins.[11][12]

Experimental Protocols

The determination of 7,8-DHF's ability to cross the BBB involves specific in vivo and analytical methodologies.

In Vivo Animal Studies

-

Animal Model: Typically, adult or neonatal mice (e.g., C57BL/6) are used.[16]

-

Compound Administration: 7,8-DHF is commonly dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline for intraperitoneal injection at doses ranging from 5 to 50 mg/kg.[4][5][16] For oral administration, it is administered via gavage.[3][12]

-

Sample Collection: At predetermined time points following administration, animals are euthanized. Blood samples are collected via cardiac puncture, and the brain is rapidly excised. The brain may be dissected into specific regions (e.g., hippocampus, cortex) and is often perfused with saline to remove intravascular blood.[16] Samples are then snap-frozen and stored at -80°C until analysis.

Analytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying 7,8-DHF in biological matrices.[16]

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer. Both plasma and brain homogenates undergo protein precipitation, typically with a cold organic solvent like acetonitrile. This is followed by centrifugation to separate the precipitated proteins.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is commonly used to separate 7,8-DHF and its metabolites from other endogenous components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid, is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for 7,8-DHF and an internal standard are monitored for quantification.

Signaling Pathways and Experimental Workflows

TrkB Signaling Pathway

Systemically administered 7,8-DHF that has crossed the BBB binds to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation.[4] This initiates downstream signaling cascades crucial for neuroprotection and synaptic plasticity, primarily the PI3K/Akt and MAPK/ERK pathways.[2][4]

Caption: TrkB signaling pathway activated by 7,8-DHF in the CNS.

Experimental Workflow for BBB Permeability Assessment

The following diagram outlines a typical experimental workflow to quantify the BBB penetration of 7,8-DHF.

Caption: Experimental workflow for assessing 7,8-DHF BBB permeability.

Strategies for Enhancing CNS Delivery

The relatively low oral bioavailability of 7,8-DHF has prompted the development of strategies to improve its delivery to the brain.

Prodrug Development

A prodrug approach has proven successful in enhancing the pharmacokinetic profile of 7,8-DHF.[2] By modifying the phenolic hydroxyl groups to create esters or carbamates, more stable compounds with improved absorption can be synthesized.[2][18] The prodrug R13, for instance, demonstrated an increase in oral bioavailability from 4.6% to approximately 10.5% and led to significantly enhanced brain exposure.[13][14] This strategy allows for the sustained release of the parent compound, 7,8-DHF, in vivo.[2]

Conclusion